3-(Dodecenyl)dihydro-2,5-furandione
Description
Contextualization within Organic Synthesis and Functional Materials Science
In the realm of organic synthesis, 3-(dodecenyl)dihydro-2,5-furandione is a significant building block. sigmaaldrich.com Its anhydride (B1165640) ring is susceptible to nucleophilic attack, allowing for a variety of chemical modifications. researchgate.net This reactivity is harnessed to introduce the dodecenyl group into other molecules, thereby altering their properties. nih.gov For instance, it is used in the synthesis of modified chitosan (B1678972) hydrogels for drug delivery and in the preparation of high-performance biosurfactants for environmental remediation. sigmaaldrich.com
The compound's bifunctional nature, possessing both a reactive anhydride and a hydrophobic alkenyl chain, makes it particularly useful in functional materials science. 24chemicalresearch.comnih.gov The dodecenyl chain imparts hydrophobicity, while the anhydride group can react with hydroxyl or amine groups on polymers and other substrates. nih.govwikipedia.org This dual functionality is exploited in the modification of biopolymers like proteins and polysaccharides to enhance their properties for industries such as paints, pharmaceuticals, cosmetics, and textiles. nih.gov A primary application is as a curing agent or hardener for epoxy resins. broadview-tech.comserva.deoxinst.com When used in epoxy formulations, it improves flexibility, toughness, and electrical properties, while reducing moisture absorption. broadview-tech.combroadview-tech.comoxinst.com This makes it suitable for applications like electrical potting compounds, syntactic foams, and specialty coatings. broadview-tech.combroadview-tech.com
Historical Development of Succinic Anhydride Derivatives in Industrial and Academic Applications
The study of succinic anhydride derivatives dates back to the mid-twentieth century, with their initial use as modifying agents for biopolymers. nih.gov The parent compound, succinic anhydride, is an organic compound first prepared through the dehydration of succinic acid. wikipedia.org Industrially, it is produced by the catalytic hydrogenation of maleic anhydride. wikipedia.org Succinic anhydride itself has been a precursor in the manufacturing of a wide range of products, including polymers, resins, and pharmaceuticals. broadview-tech.com
The development of alkenylsuccinic anhydrides (ASAs) marked a significant advancement. The reaction of maleic anhydride with alkenes was first described in a 1936 patent. wikipedia.org In the 1950s, solid alkylketene dimers (AKDs) were introduced for hydrophobizing cellulose-based products, followed by the introduction of liquid alkenyl succinic anhydrides in the 1960s. wikipedia.org These derivatives, including this compound, found extensive use in the paper industry as sizing agents to control the penetration of aqueous media. wikipedia.orgtaylorandfrancis.com The unique properties of different ASA derivatives led to their adoption in various other sectors, such as in the formulation of lubricant additives and as intermediates for dispersants. taylorandfrancis.comsanyo-chemical.co.jp
Significance of the Alkenylsuccinic Anhydride Moiety in Chemical Reactivity and Material Design
The chemical behavior of this compound is largely dictated by the alkenylsuccinic anhydride moiety. This functional group provides a unique combination of reactivity and hydrophobicity that is central to its utility in material design. nih.gov
The anhydride ring is strained and thus highly reactive towards nucleophiles such as alcohols and amines. researchgate.net This reactivity allows it to readily form covalent ester or amide bonds, grafting the hydrophobic dodecenyl chain onto various substrates. nih.govwikipedia.orgresearchgate.net For example, in paper sizing, the anhydride is believed to react with the hydroxyl groups of cellulose (B213188) fibers, forming ester bonds that impart water resistance. wikipedia.orgresearchgate.net
The presence of the C12 alkenyl side chain provides significant hydrophobic character to the molecule. researchgate.netnih.gov This long hydrocarbon tail is responsible for the improved water repellency and surface-active properties of materials modified with this compound. wikipedia.org The combination of the reactive anhydride and the hydrophobic tail allows for the design of amphiphilic polymers and surfaces with tailored properties. researchgate.net For instance, modifying hydrophilic polysaccharides with this compound can create amphiphilic polymers that have applications as emulsifiers or in drug delivery systems. researchgate.net
The reactivity of the anhydride group can also be a challenge, as it readily hydrolyzes in the presence of water to form the corresponding dicarboxylic acid. 24chemicalresearch.comtaylorandfrancis.com While this can be a drawback in some applications, it is also a key feature in others. taylorandfrancis.com
Data and Properties
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C16H26O3 broadview-tech.com24chemicalresearch.com |
| Molecular Weight | 266.38 g/mol google.comgoogle.com |
| Appearance | Clear, light yellow, viscous liquid broadview-tech.comsanyo-chemical.co.jp |
| Boiling Point | 180-182 °C at 0.67 kPa google.comgoogle.com |
| Density | Approximately 1.002 g/mL at 25°C sigmaaldrich.com |
| Refractive Index | 1.470-1.480 at 20°C broadview-tech.com |
Typical Formulation as an Epoxy Curing Agent
| Component | Parts by Weight (phr) |
|---|---|
| Epoxy Resin (Epoxy Equivalent 175-210) | 100 |
| This compound (DDSA) | 130-150 broadview-tech.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19532-92-4 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-dodec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3 |
InChI Key |
WVRNUXJQQFPNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Other CAS No. |
25377-73-5 19532-92-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Dodecenyl Dihydro 2,5 Furandione
Established Synthetic Routes for Alkenylsuccinic Anhydrides
The most prevalent and commercially established method for synthesizing alkenylsuccinic anhydrides is the thermal ene reaction between an alkene and maleic anhydride (B1165640). wikipedia.orgchempedia.info This reaction was first described in a 1936 patent, which detailed the reaction of alkenes from a "cracked distillate" with maleic anhydride at 200°C in an autoclave. wikipedia.org
The core of this synthesis involves heating a mixture of the alkene and maleic anhydride, which serves as the enophile, at high temperatures, typically ranging from 120°C to 250°C. core.ac.ukgoogle.com The reaction is often conducted for several hours to ensure a high degree of conversion. google.com To favor the formation of the desired product and minimize side reactions, a molar excess of the alkene is generally used, with ratios of alkene to maleic anhydride ranging from 1.5:1 to 5.0:1. google.com
Key challenges in ASA synthesis include competing side reactions such as oxidation, condensation, and polymerization of the reactants, which can reduce the yield and adversely affect the color and texture of the final product. wikipedia.org To mitigate these issues, polymerization inhibitors and antioxidants like hydroquinone (B1673460) or phenothiazine (B1677639) are often added to the reaction mixture. wikipedia.org The process can be performed without a solvent (neat) or in the presence of a high-boiling solvent like xylene, which can help moderate the reaction but may necessitate higher temperatures to achieve comparable yields to solvent-free methods. core.ac.uk
| Parameter | Typical Range/Conditions | Purpose/Effect | Reference |
|---|---|---|---|
| Reaction Type | Ene Reaction | Forms the C-C bond between the alkene and maleic anhydride. | core.ac.ukrsc.org |
| Temperature | 120°C - 250°C (up to 280°C reported) | High temperature is required to overcome the activation energy of the ene reaction. | core.ac.ukgoogle.comgoogle.com |
| Molar Ratio (Alkene:Maleic Anhydride) | 1.5:1 to 5.0:1 | Using excess alkene maximizes the conversion of maleic anhydride and reduces polymerization. | google.com |
| Reaction Time | 0.5 - 24 hours | Sufficient time is needed for the reaction to proceed to completion; an 8-10 hour window is often a good compromise. | core.ac.ukgoogle.com |
| Additives | Antioxidants (e.g., hydroquinone, phenothiazine) | Suppresses the formation of undesirable polymer by-products. | wikipedia.org |
| Solvent | Neat (solvent-free) or Xylene | Solvent can facilitate purification but may slow reaction kinetics, requiring higher temperatures. | core.ac.uk |
Strategies for Introducing the Dodecenyl Chain into the Dihydro-2,5-furandione Core
The introduction of the C12 dodecenyl chain is achieved directly via the ene reaction, where dodecene acts as the "ene" component and maleic anhydride functions as the "enophile". core.ac.uk The reaction requires that the ene (dodecene) possesses an allylic hydrogen atom. During the reaction, a concerted mechanism involves the formation of a new sigma bond between a terminal carbon of the maleic anhydride and one of the double bond carbons of dodecene, accompanied by a shift of the ene double bond and the transfer of an allylic hydrogen to the other terminal carbon of the maleic anhydride. core.ac.ukrsc.org
The specific isomer of dodecene used (e.g., 1-dodecene (B91753) versus internal dodecenes) influences the structure of the resulting product mixture. The reaction with 1-dodecene, an alpha-olefin, is a common route. google.comrsc.org The process is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation at the high temperatures required for the reaction. wikipedia.org Following the reaction, any excess unreacted dodecene is typically removed by distillation under reduced pressure to purify the final 3-(dodecenyl)dihydro-2,5-furandione product. wikipedia.org
Catalytic Systems in the Formation of this compound
While the ene reaction for producing this compound can proceed thermally without a catalyst, various catalytic systems have been explored to improve reaction conditions and efficiency. wikipedia.orgrsc.org The use of catalysts can potentially lower the required reaction temperature or shorten the reaction time.
One patented method describes the use of silica (B1680970) gel or silicate (B1173343) as a catalyst for the reaction between internal olefins and maleic anhydride. google.com The reaction is carried out at temperatures between 150°C and 280°C for 10 to 20 hours. google.com After the reaction period, the solid catalyst is simply removed by filtration. google.com Other patents mention the use of a generic "catalyst and initiator" system without specifying the chemical nature of these components. google.comgoogle.com
An alternative, though less specific to this particular compound, route to succinic anhydrides involves the carbonylation of β-lactones. nih.gov Research has shown that a heterogeneous bimetallic ion-pair catalyst, specifically Co(CO)₄⁻ incorporated into a Cr-MIL-101 metal-organic framework, can effectively catalyze this transformation. nih.gov This highlights ongoing research into novel catalytic pathways for anhydride synthesis, although the thermal ene reaction remains the industrial standard for ASAs like this compound.
| System Type | Example(s) | Function | Reference |
|---|---|---|---|
| Thermal (Uncatalyzed) | Heat (180°C - 250°C) | Provides activation energy for the ene reaction. | wikipedia.orggoogle.com |
| Heterogeneous Catalyst | Silica gel, Silicate (e.g., water glass, potassium silicate) | Catalyzes the ene reaction between internal olefins and maleic anhydride. | google.com |
| Polymerization Inhibitor | Hydroquinone, Phenothiazine, 4,4'-methylenebis(2,6-di-tert-butylphenol) | Prevents polymerization of maleic anhydride, reducing by-product formation. | wikipedia.orggoogle.com |
| Alternative Catalytic Route | Co(CO)₄⊂Cr-MIL-101 | Catalyzes carbonylation of β-lactones to succinic anhydrides (a general route). | nih.gov |
Regioselectivity and Stereochemical Considerations in Synthesis
The ene reaction is a pericyclic process with specific stereochemical outcomes. rsc.org Kinetic studies of the reaction between maleic anhydride and various 1-alkenes, including 1-dodecene, have shown that the reaction is second-order and favors a concerted mechanism. rsc.org
A key stereochemical finding is that the reaction with 1-alkenes predominantly yields the trans-configuration of the resulting alkenylsuccinic anhydride. rsc.org This stereoselectivity is attributed to a preference for an exo-transition state during the reaction. rsc.org The lack of significant variation in reaction rates with increasing alkyl chain length for 1-alkenes further supports this proposed transition state model. rsc.org
In contrast, the stereochemistry can be affected by the structure of the alkene. For instance, studies with cis- and trans-dec-5-ene suggest that while the trans-isomer favors an exo transition state, the cis-isomer may favor an endo transition state due to steric hindrance, leading to a different stereochemical outcome. rsc.org Therefore, when synthesizing this compound from a mixture of dodecene isomers or from an internal dodecene, a mixture of regioisomers and stereoisomers of the final product can be expected. sigmaaldrich.com Computational studies using Density Functional Theory (DFT) have also been employed to model the Alder-ene reaction, providing theoretical support for a pericyclic mechanism and helping to rationalize the observed product distributions. surrey.ac.ukresearchgate.net
Polymerization and Macromolecular Applications of 3 Dodecenyl Dihydro 2,5 Furandione
Copolymerization Strategies with Various Monomers
The distinct reactive sites on the 3-(dodecenyl)dihydro-2,5-furandione molecule—the anhydride (B1165640) group and the dodecenyl double bond—can be exploited independently or in concert to achieve copolymerization with a diverse range of monomers. This allows for the precise engineering of the final polymer's characteristics.
Unsaturated polyester (B1180765) resins (UPRs) are thermosetting polymers formed through the polycondensation of di- or polyfunctional alcohols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides chalcogen.roresearchgate.net. This compound can be effectively incorporated into UPR formulations, where it serves as a modifying saturated anhydride. google.com
The primary reaction involves the ring-opening of the succinic anhydride moiety by the hydroxyl groups of a polyol, such as propylene (B89431) glycol or diethylene glycol. google.com This esterification reaction forges a polyester backbone. A typical process involves heating a mixture of the polyol, an unsaturated anhydride (like maleic anhydride), and this compound to temperatures between 120°C and 190°C. google.com This polycondensation reaction incorporates the dodecenyl group as a pendant side chain on the polyester backbone. The presence of these side chains provides sites for later crosslinking and can modify the physical properties of the resin. The final liquid resin, a solution of the unsaturated polyester in a vinyl monomer like styrene (B11656), can then be cured to form a solid thermoset material. google.comkompozit.org.tr
The carbon-carbon double bond within the dodecenyl side chain allows this compound (after its incorporation into a polymer backbone) or its derivatives to participate in free-radical polymerization. This is the fundamental chemistry behind the curing of unsaturated polyester resins and allows for copolymerization with various vinyl and acrylic monomers. pergan.comwikipedia.org
Free-radical polymerization is a chain-reaction process consisting of initiation, propagation, and termination steps. fujifilm.comyoutube.com The process is initiated by a compound that generates free radicals, such as an organic peroxide (e.g., benzoyl peroxide) or an azo compound. libretexts.org This initiator radical attacks the double bond of a monomer—be it the dodecenyl group or a comonomer like styrene, methyl methacrylate, or vinyl acetate—to create a new, monomer-centered radical. libretexts.orgmdpi.compsu.edu This new radical then propagates the chain by adding to another monomer molecule, a process that repeats to build the polymer chain. fujifilm.comyoutube.com When used in UPRs, this copolymerization between the dodecenyl groups on the polyester chains and the reactive diluent (e.g., styrene) creates a rigid, three-dimensional crosslinked network. kompozit.org.trpergan.com
The term "ring-opening" in the context of this compound primarily refers to the reaction of its succinic anhydride ring, which is distinct from the chain polymerization mechanism of cyclic ethers like epoxides. The anhydride ring is opened via a nucleophilic acyl substitution reaction, not by a self-propagating ring-opening polymerization. researchgate.net
This reaction typically occurs with nucleophiles such as alcohols or amines. researchgate.net For instance, in the synthesis of polyesters, the hydroxyl group of a polyol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an ester bond and a terminal carboxylic acid group. This newly formed carboxylic acid can then react with another hydroxyl group, continuing the polycondensation process. This mechanism is fundamental to its use in creating polyesters and polyamides. google.comrsc.org While different from the cationic or anionic ring-opening polymerization of monomers like ethylene (B1197577) oxide, it is a critical ring-opening step that enables its incorporation as a monomer into condensation polymers. researchgate.net
Role as a Reactive Monomer in Polymer Synthesis
This compound functions as a bifunctional reactive monomer, offering two distinct pathways for chemical modification and polymerization.
Anhydride Ring Reactivity : The succinic anhydride group is the primary site for building polymer backbones through polycondensation reactions. Its reaction with diols, polyols, or diamines leads to the formation of polyesters and polyamides, respectively. google.comnih.gov This ring-opening reaction is a versatile method for integrating the molecule into a polymer chain. researchgate.netsigmaaldrich.com
Dodecenyl Chain Reactivity : The unsaturated dodecenyl chain provides a latent site for subsequent reactions, primarily free-radical polymerization. Once the monomer is incorporated into a polyester or another polymer via its anhydride group, this pendant double bond can be used for crosslinking (curing) or for grafting other polymers. google.com
This dual functionality allows for a two-stage polymer synthesis. First, a linear, often thermoplastic, polymer is created via polycondensation. Second, this prepolymer is crosslinked into a thermoset material by reacting the dodecenyl groups, often with a reactive diluent. pergan.comup-resin.com
Influence of the Dodecenyl Chain on Polymer Flexibility and Compatibility
The incorporation of the long, non-polar C12 dodecenyl chain as a side group has a significant impact on the physical properties of the resulting polymer, primarily affecting its flexibility and compatibility.
The hydrophobic nature of the dodecenyl chain also improves the polymer's compatibility with non-polar substances and can enhance its solubility in organic solvents. researchgate.net In applications like coatings and adhesives, this can lead to better performance on hydrophobic substrates. sigmaaldrich.com The presence of these long side chains disrupts the crystalline structure that might otherwise form in a polymer, often leading to more amorphous and less brittle materials. oxinst.com
Table 1: Predicted Influence of the Dodecenyl Side Chain on Polymer Properties
| Property | Influence of Dodecenyl Side Chain | Rationale |
| Flexibility | Increased | Acts as an internal plasticizer, increasing segmental mobility. uvebtech.comornl.gov |
| Glass Transition Temp. (Tg) | Decreased | Increased side-chain mobility lowers the energy required for the glassy-to-rubbery transition. researchgate.netrsc.org |
| Hardness | Potentially Decreased | Reduced intermolecular forces and chain packing can lead to a softer material. |
| Solubility (in non-polar solvents) | Increased | The hydrophobic C12 chain improves interaction with non-polar solvent molecules. researchgate.net |
| Crystallinity | Decreased | The bulky side chain disrupts the regular alignment of polymer backbones necessary for crystal formation. oxinst.com |
| Moisture Absorption | Decreased | The hydrophobic nature of the aliphatic chain repels water. oxinst.com |
Crosslinking and Curing Mechanisms involving this compound based Polymers
Crosslinking transforms a collection of individual polymer chains into a single, continuous three-dimensional network, converting a thermoplastic material into a thermoset. youtube.comyoutube.com For polymers containing this compound, the primary mechanism for crosslinking is the free-radical polymerization involving the double bonds of the dodecenyl side chains. pergan.com
This process, often referred to as curing, is central to the application of unsaturated polyester resins. up-resin.com The typical curing system involves:
The Prepolymer : A linear polyester containing the pendant dodecenyl groups. google.com
A Reactive Diluent : A vinyl monomer, most commonly styrene, which serves to reduce the viscosity of the liquid resin for processing and to copolymerize with the prepolymer. kompozit.org.tr
An Initiator (Curing Agent) : An organic peroxide that decomposes to generate free radicals when prompted by heat or an accelerator. youtube.comup-resin.com
An Accelerator (Promoter) : A chemical, such as a cobalt salt, that facilitates the decomposition of the peroxide at lower temperatures (for "cold curing"). pergan.com
The curing reaction is initiated when the peroxide decomposes into free radicals. These radicals attack the double bonds in both the styrene and the dodecenyl chains, initiating a copolymerization chain reaction. libretexts.orgresearchgate.net As the chains propagate, they link the individual polyester backbones together via the styrene bridges, forming a rigid, insoluble, and infusible thermoset network. pergan.com The final properties of the cured material, such as its hardness, chemical resistance, and thermal stability, are highly dependent on the degree of crosslinking achieved. researchgate.netnih.gov
Derivatization and Functionalization Chemistry of 3 Dodecenyl Dihydro 2,5 Furandione
Synthesis of Imide and Diamide (B1670390) Derivatives
The anhydride (B1165640) ring of 3-(dodecenyl)dihydro-2,5-furandione is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of imide and diamide derivatives. This reactivity is fundamental to its application as a building block in polymer and materials science.
The reaction with a primary amine initially forms a succinamic acid intermediate via ring-opening of the anhydride. Subsequent heating and dehydration lead to the formation of the corresponding N-substituted dodecenyl succinimide (B58015). The general reaction scheme involves the formation of a stable five-membered imide ring.
When this compound reacts with a diamine, the formation of either a bis-succinamic acid or a diamide can be controlled by the stoichiometry of the reactants. An excess of the anhydride will favor the formation of a molecule with two succinamic acid functionalities. Conversely, using an excess of the diamine can lead to the formation of a diamide, where two anhydride molecules are linked by the diamine. These diamide derivatives can act as precursors for the synthesis of novel gemini (B1671429) surfactants, which possess two hydrophobic tails and two hydrophilic head groups. researchgate.net
The synthesis of these derivatives is influenced by reaction conditions such as temperature, solvent, and the nature of the amine. The resulting imide and diamide compounds often exhibit unique properties, including enhanced thermal stability and specific solubility characteristics, making them suitable for various industrial applications.
Esterification and Amidation Reactions for the Preparation of Novel Surfactants and Intermediates
The esterification and amidation of this compound are key reactions for producing a diverse range of non-ionic and anionic surfactants, as well as valuable chemical intermediates. sigmaaldrich.com These reactions typically involve the ring-opening of the anhydride by an alcohol or an amine, respectively. sigmaaldrich.com
Esterification: The reaction of DDSA with various alcohols, including simple alkanols, polyols like glycerol, and polyethylene (B3416737) glycols, yields monoesters containing a free carboxylic acid group. This carboxylic acid can then be neutralized with a base to form an anionic surfactant. The hydrophobic dodecenyl chain provides the necessary oil-solubility, while the carboxylate group acts as the hydrophilic head. The properties of the resulting surfactant can be fine-tuned by altering the length and structure of the alcohol used. For instance, esterification with polyols can introduce multiple hydroxyl groups, enhancing the hydrophilicity and modifying the surfactant's performance in emulsions and foams.
Amidation: Similar to esterification, amidation reactions with amines or amino acids lead to the formation of N-substituted succinamic acids. For example, the reaction of DDSA with glycine (B1666218) methyl ester produces a monocarboxylic surfactant which, after hydrolysis of the ester, yields a dicarboxylic acid surfactant. researchgate.netnorthumbria.ac.uk These amino acid-based surfactants are of particular interest due to their potential biocompatibility and biodegradability. The resulting amic acids can be neutralized to create anionic surfactants with excellent surface activity. researchgate.netnorthumbria.ac.uk
The synthesis of these surfactants is often straightforward and can be carried out under mild conditions. The table below summarizes some examples of surfactants derived from DDSA.
| Reactant | Derivative Type | Resulting Surfactant/Intermediate | Key Properties |
| Glycine Methyl Ester | Amidation/Hydrolysis | N-glycine methyl ester (2-dodecen-1-yl succinamic acid) and its dicarboxylic acid form | Effective at neutral pH, low minimum surface tension. researchgate.netnorthumbria.ac.uk |
| Diamine | Amidation | Bis(1-dodecenylsuccinamic acid) | Precursor for gemini surfactants with low critical micelle concentration (CMC) values. researchgate.net |
| Arabinoglucuronoxylan | Esterification | AGX-based biosurfactants | High-performance for oily sludge remediation and oil recovery. sigmaaldrich.com |
Chemical Modification of the Dodecenyl Chain for Tailored Properties
The dodecenyl chain of this compound contains a carbon-carbon double bond, which serves as a reactive site for various chemical modifications. These modifications allow for the introduction of new functional groups, leading to derivatives with tailored properties for specific applications.
Common modifications of the dodecenyl chain include:
Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxy-functionalized succinic anhydride can be used as a reactive intermediate for further reactions, such as ring-opening with nucleophiles to introduce hydroxyl and other functional groups.
Hydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or through permanganate (B83412) oxidation under controlled conditions. This introduces two hydroxyl groups onto the alkyl chain, significantly increasing the polarity and reactivity of the molecule.
Hydrogenation: The double bond can be saturated through catalytic hydrogenation to produce 3-dodecyldihydro-2,5-furandione. This modification removes the reactive double bond, which can be desirable for applications requiring enhanced oxidative stability.
Sulfonation: The double bond can be sulfonated using various sulfonating agents. This introduces a sulfonic acid group, a strongly acidic and highly hydrophilic functionality, which can dramatically alter the surfactant properties of the resulting molecule.
These modifications expand the chemical diversity of DDSA derivatives, enabling the creation of materials with specific characteristics such as increased hydrophilicity, improved cross-linking capabilities, or enhanced thermal and oxidative stability.
Grafting and Surface Immobilization Techniques using this compound
The reactive anhydride functionality of this compound makes it an excellent candidate for grafting onto various polymer backbones and for immobilizing on surfaces. nih.gov This process is widely used to modify the properties of natural and synthetic materials.
Grafting onto Polymers: DDSA can be grafted onto polymers containing hydroxyl, amino, or other nucleophilic groups. nih.gov This is a common strategy for modifying the properties of biopolymers like starch, cellulose (B213188), chitosan (B1678972), and proteins. nih.govresearchgate.net The reaction involves the ring-opening of the anhydride by the nucleophilic groups on the polymer chain, forming a covalent ester or amide linkage. This grafting process introduces the hydrophobic dodecenyl chain onto the polymer, thereby increasing its hydrophobicity and altering its solubility, thermal properties, and emulsifying capabilities. nih.govnih.govresearchgate.net
For example, the modification of starch with DDSA enhances its ability to stabilize oil-in-water emulsions, making it useful in the food and cosmetics industries. researchgate.netnih.gov The degree of substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit, can be controlled by adjusting the reaction conditions, such as pH, temperature, and the ratio of DDSA to the polymer. researchgate.net
| Polymer Substrate | Modification Outcome | Application |
| Starch | Increased hydrophobicity, enhanced emulsifying properties. researchgate.netnih.govresearchgate.net | Food emulsifiers, adhesives. researchgate.net |
| Chitosan | Enhanced hydrophobicity for drug encapsulation. sigmaaldrich.com | Sustained drug delivery systems. sigmaaldrich.com |
| Proteins | Introduction of hydrophobic chains. nih.gov | Improved functionality in food and cosmetic formulations. nih.gov |
Surface Immobilization: The anhydride group of DDSA can also react with functional groups present on the surfaces of various materials, such as silica (B1680970), metal oxides, and other inorganic substrates. This allows for the covalent attachment of the dodecenyl succinate (B1194679) moiety to the surface, effectively modifying its surface properties. This surface functionalization can be used to create hydrophobic coatings, improve the dispersion of particles in non-polar media, or to provide a reactive handle for further surface modifications.
Applications in Advanced Materials Science and Engineering Non Clinical
Formulation as Industrial Lubricant Additives
In the demanding environment of industrial machinery, lubricants are essential for reducing friction, preventing wear, and protecting components from corrosion. 3-(Dodecenyl)dihydro-2,5-furandione and its derivatives play a crucial role as multifunctional additives in these lubricant formulations.
Mechanisms of Corrosion Inhibition in Lubricant Systems
One of the primary functions of this compound derivatives in lubricants is to act as corrosion inhibitors. The mechanism of inhibition is primarily based on the formation of a protective film on metal surfaces. The polar succinic anhydride (B1165640) or a derived succinimide (B58015) head group of the molecule adsorbs onto the metal, while the long, non-polar dodecenyl tail creates a hydrophobic barrier. This barrier physically blocks corrosive agents, such as water and oxygen, from reaching the metal surface and initiating the corrosion process. This adsorption can occur through the sharing of electrons between the heteroatoms (oxygen and nitrogen in derivatives) and the vacant d-orbitals of the metal, forming a stable, protective layer. mdpi.comnih.gov
Role in Polymeric Coating and Adhesive Formulations
The reactivity of the anhydride group makes this compound a valuable component in the formulation of polymeric coatings and adhesives, particularly those based on epoxy resins. It primarily functions as a curing agent or hardener. researchgate.netbroadview-tech.combroadview-tech.com When mixed with an epoxy resin, the anhydride ring opens and reacts with the epoxy groups, as well as with hydroxyl groups present, to form a highly cross-linked, three-dimensional polymer network.
The incorporation of the long, flexible dodecenyl chain into the polymer backbone imparts several desirable properties to the cured material. These include increased flexibility, toughness, and impact strength, which are crucial for coatings and adhesives that need to withstand mechanical stress and temperature variations. broadview-tech.comoxinst.com Furthermore, its liquid form and miscibility with epoxy resins at room temperature make it a practical choice for formulating one-component epoxy systems with an extended pot life. broadview-tech.combroadview-tech.com In adhesive formulations, the anhydride functionality can also contribute to improved adhesion by reacting with hydroxyl groups that may be present on the substrate surface, thereby acting as an adhesion promoter. specialchem.com
Development of Resins for Composite Materials
Research has shown that the specific isomeric structure of the dodecenyl chain can influence the mechanical properties of the resulting cured epoxy resin. For instance, a study on the synthesis and characterization of DDSA as a curing agent for an epoxy resin system demonstrated that DDSA derived from a C12 olefin with the double bond located near the center of the chain resulted in a cured resin with better tensile strength compared to DDSA derived from an olefin with a terminal double bond. researchgate.net This highlights the potential for tailoring the properties of composite materials by carefully selecting the isomeric composition of the DDSA curing agent.
Mechanical Properties of Epoxy Resin Cured with DDSA
| DDSA Concentration (phr) | Tensile Strength (MPa) |
|---|---|
| 60 | Data Not Available in Source |
| 75 | Maximum Tensile Strength |
| 120 | Data Not Available in Source |
Effect of DDSA concentration on the tensile strength of the cured epoxy system. The optimum concentration for maximum tensile strength was found to be 75 parts per hundred parts of resin (phr). researchgate.net
The use of succinic anhydride-modified natural fibers, such as kenaf, has also been shown to improve the functional properties of vinyl ester bionanocomposites. The anhydride modification enhances the hydrophobicity and compatibility of the fibers with the polymer matrix, leading to improved tensile, flexural, and impact strengths. nih.gov
Applications in Ink and Pigment Dispersions
The effective dispersion of pigments is critical for achieving desired properties such as color strength, gloss, and stability in inks and coatings. This compound, and anhydrides in general, can be used in the synthesis of polymeric dispersants. ijrpc.combasf.com The principle behind their function is the presence of an anchoring group that adsorbs onto the pigment surface and polymeric chains that provide a steric or electrostatic barrier to prevent the re-agglomeration of pigment particles.
Advanced Analytical and Spectroscopic Characterization of 3 Dodecenyl Dihydro 2,5 Furandione and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Reactivity Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Dodecenyl)dihydro-2,5-furandione and for tracking its reactivity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The protons on the succinic anhydride (B1165640) ring typically appear as multiplets in the region of 2.5-3.5 ppm. The vinylic protons of the dodecenyl chain produce signals between 5.0 and 6.0 ppm, with their specific chemical shifts and coupling patterns providing information about the isomer distribution (i.e., the position of the double bond along the C12 chain). The aliphatic protons of the dodecenyl chain generate a complex series of overlapping signals in the upfield region, typically between 0.8 and 2.2 ppm. The terminal methyl group of the dodecenyl chain is identifiable as a triplet around 0.9 ppm. Monitoring the disappearance of the anhydride protons and the appearance of new signals can effectively track the progress of reactions such as esterification or amidation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary structural information. Key resonances include those of the carbonyl carbons of the anhydride group, which are typically found in the downfield region around 170-175 ppm. chemicalbook.com The olefinic carbons of the dodecenyl chain appear in the range of 120-140 ppm. The aliphatic carbons of the dodecenyl chain and the succinic anhydride ring produce a series of peaks in the upfield region from approximately 14 to 40 ppm. chemicalbook.comnih.gov Changes in the chemical shifts of these carbons can indicate reactions at the anhydride or the double bond.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic Protons (-CH=CH-) | 5.0 - 6.0 | Multiplet |
| Succinic Anhydride Ring Protons | 2.5 - 3.5 | Multiplet |
| Aliphatic Protons (-CH2-) | 1.2 - 2.2 | Multiplet |
| Terminal Methyl Proton (-CH3) | ~0.9 | Triplet |
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons (C=O) | 170 - 175 |
| Olefinic Carbons (-C=C-) | 120 - 140 |
| Succinic Anhydride Ring Carbons | 25 - 45 |
| Aliphatic Carbons (-CH2-, -CH3) | 14 - 40 |
Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during chemical reactions involving this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the characteristic vibrational modes of the anhydride group. The spectrum of this compound displays two strong carbonyl (C=O) stretching bands in the region of 1780-1865 cm⁻¹, which is a hallmark of a cyclic anhydride. zbaqchem.comzbaqchem.com The C-O-C stretching vibrations of the anhydride ring are also observable. Upon reaction, for instance, with a hydroxyl group to form an ester, these anhydride peaks will disappear and be replaced by a new, broad carbonyl peak for the ester at approximately 1735 cm⁻¹ and a broad O-H stretching band if a carboxylic acid intermediate is formed. researchgate.net The C=C stretching vibration of the dodecenyl chain can be observed around 1640-1680 cm⁻¹. zbaqchem.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretching vibrations are also visible in the Raman spectrum, the C=C double bond of the dodecenyl chain often produces a strong Raman signal, making it a useful tool for studying reactions involving this functional group, such as polymerization or addition reactions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Anhydride (C=O) | Symmetric & Asymmetric Stretch | 1780 - 1865 |
| Ester (C=O) | Stretch | ~1735 |
| Carboxylic Acid (C=O) | Stretch | ~1700 |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |
| Alkene (C=C) | Stretch | 1640 - 1680 |
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction products.
Electron Ionization (EI-MS): This technique, often coupled with Gas Chromatography (GC-MS), provides a fragmentation pattern that can be used as a molecular fingerprint for the identification of the parent compound and its isomers. nist.govnist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound. nist.gov
Soft Ionization Techniques (ESI-MS, MALDI-TOF): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are particularly useful for analyzing larger molecules and reaction products with minimal fragmentation. rsc.orgnih.gov ESI-MS is well-suited for identifying intermediates and products in solution, often by detecting their protonated or sodiated adducts. rsc.org MALDI-Time-of-Flight (TOF) MS is especially powerful for characterizing polymers derived from this compound. nih.govsigmaaldrich.com It can determine the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups of the polymer chains. nih.govnews-medical.net
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Reaction Progress
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of this compound, as well as for monitoring the progress of its reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for analyzing the volatile components of a sample. nih.gov It can be used to separate different isomers of this compound and to identify and quantify any impurities. The retention time in the gas chromatogram provides information on the volatility and polarity of the components, while the mass spectrum allows for their definitive identification. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing less volatile or thermally labile compounds. ambeed.com Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate this compound from its reaction products based on their polarity. sielc.com Coupling the HPLC to a mass spectrometer allows for the identification of the separated components. This is particularly useful for monitoring the conversion of the starting material and the formation of products during a reaction, providing a detailed picture of the reaction kinetics. ambeed.comsielc.com
Rheological and Thermomechanical Characterization of Derived Polymeric Systems
When this compound is used as a monomer or crosslinking agent to form polymeric materials, their rheological and thermomechanical properties are critical for determining their end-use performance.
Rheology: Rheological measurements provide information about the flow and deformation behavior of materials. For thermosetting systems derived from this compound, a rheometer can be used to monitor the change in viscosity during the curing process. core.ac.uk This allows for the determination of key parameters such as the gel point, which is the point at which the material transitions from a liquid to a solid-like network. core.ac.uk
Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for characterizing the viscoelastic properties of polymers as a function of temperature and frequency. polymerinnovationblog.com For thermosets derived from this compound, DMA can be used to determine the glass transition temperature (Tg), which is a measure of the material's transition from a rigid, glassy state to a more flexible, rubbery state. polymerinnovationblog.com The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E') provide insights into the stiffness, energy dissipation, and damping characteristics of the material. core.ac.ukpolymerinnovationblog.com For example, studies on bio-based thermosets from epoxidized sucrose (B13894) soyate and dodecenyl succinic anhydride have shown glass transition temperatures ranging from 167-196 °C and high storage moduli (E' ~3-3.5 GPa), indicating the formation of hard and rigid materials. researchgate.net
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 167 - 196 °C |
| Storage Modulus (E') | ~3 - 3.5 GPa |
| Young's Modulus | 1.25 - 1.31 GPa |
| Tensile Stress | ~35 - 45 MPa |
| Elongation at Break | ~4 - 5% |
Computational Chemistry and Theoretical Modeling of 3 Dodecenyl Dihydro 2,5 Furandione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(dodecenyl)dihydro-2,5-furandione. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Key Research Findings:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is typically localized on the dodecenyl chain, specifically at the carbon-carbon double bond, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl groups of the dihydro-2,5-furandione ring, highlighting this region as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are concentrated around the oxygen atoms of the carbonyl groups, indicating their electron-rich nature and propensity to interact with electrophiles. Regions of positive potential (blue) are found around the hydrogen atoms.
Global Reactivity Descriptors: DFT calculations can furnish various global reactivity descriptors. rsc.org These parameters, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity.
| Parameter | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |
| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom or group to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |
Interactive Data Table: Calculated Reactivity Descriptors
Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in different environments and its interactions with other molecules.
Key Research Findings:
Conformational Analysis: The long dodecenyl chain of the molecule can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the dynamics of their interconversion.
Interactions with Solvents: Understanding how this compound interacts with different solvents is crucial for its application in various formulations. MD simulations can model the solvation process, revealing details about the formation of solvation shells and the orientation of solvent molecules around the solute.
Aggregation Behavior: Due to its amphiphilic nature, with a polar head (the dihydro-2,5-furandione ring) and a nonpolar tail (the dodecenyl chain), this compound may exhibit self-assembly or aggregation in certain media. MD simulations can model these aggregation processes, providing information on the size, shape, and stability of the resulting aggregates.
| Simulation Parameter | Observation (Illustrative) | Significance |
| Solvent | Water | Formation of micelles with the dodecenyl chains in the core and the furandione rings at the surface. |
| Solvent | Toluene | The molecule adopts a more extended conformation, with favorable interactions between the nonpolar solvent and the dodecenyl chain. |
| Temperature | 300 K | The dodecenyl chain exhibits significant flexibility, rapidly transitioning between different gauche and anti conformations. |
Interactive Data Table: Summary of MD Simulation Observations
Note: The observations in this table are hypothetical examples based on the principles of molecular dynamics.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions involving this compound. This involves identifying the transition states and calculating the activation energies for various potential reactions.
Key Research Findings:
Hydrolysis of the Anhydride (B1165640) Ring: One of the most important reactions of this compound is the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid. Computational modeling can elucidate the mechanism of this reaction, whether it proceeds via a neutral, acid-catalyzed, or base-catalyzed pathway. The calculations would involve locating the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons.
Addition Reactions at the Double Bond: The dodecenyl chain's double bond is a site for various addition reactions. Theoretical modeling can be used to study the stereoselectivity and regioselectivity of reactions such as hydrogenation, halogenation, or epoxidation.
Transition State Geometry: The geometry of the transition state provides valuable information about the reaction mechanism. For the hydrolysis reaction, the transition state would likely feature a tetrahedral carbon atom at the site of nucleophilic attack, with the attacking water molecule and the leaving group (the other carbonyl oxygen) in apical positions.
| Reaction | Calculated Activation Energy (Illustrative) | Transition State (Illustrative Description) |
| Neutral Hydrolysis | 25 kcal/mol | A four-membered ring-like structure involving the water molecule and the carbonyl group. |
| Acid-Catalyzed Hydrolysis | 15 kcal/mol | Protonation of a carbonyl oxygen precedes the nucleophilic attack by water. |
| Base-Catalyzed Hydrolysis | 12 kcal/mol | Nucleophilic attack by a hydroxide (B78521) ion on a carbonyl carbon. |
Interactive Data Table: Calculated Activation Energies for Hydrolysis
Note: The data presented here are illustrative examples based on theoretical reaction pathway modeling.
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization.
Key Research Findings:
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra with experimental data, the structure and conformation of the molecule can be confirmed. mdpi.com
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. ias.ac.in This allows for the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic strong absorption bands of the carbonyl groups in the anhydride ring can be accurately predicted.
Conformational Effects on Spectra: Different conformers of the molecule can have slightly different spectroscopic signatures. By calculating the spectra for various stable conformers, it is possible to determine the most likely conformation present in an experimental sample.
| Functional Group | Predicted ¹³C NMR Chemical Shift (ppm) (Illustrative) | Predicted IR Frequency (cm⁻¹) (Illustrative) |
| Carbonyl (C=O) | 170-175 | 1780, 1850 |
| Alkene (C=C) | 120-140 | 1640 |
| Methylene (-CH₂-) | 20-40 | 2850-2960 |
| Methine (-CH-) | 35-55 | 2870-2970 |
Interactive Data Table: Predicted Spectroscopic Data
Note: The spectral data in this table are illustrative and based on computational predictions.
Future Research Directions and Emerging Areas for 3 Dodecenyl Dihydro 2,5 Furandione Chemistry
Sustainable Synthesis and Biorenewable Feedstock Integration
A significant future direction for DDSA chemistry lies in the development of more sustainable synthesis pathways and the expanded use of biorenewable feedstocks. scispace.comgoogle.com Traditionally, the synthesis of alkenyl succinic anhydrides involves an ene reaction between an olefin and maleic anhydride (B1165640). mdpi.com Future research will likely focus on greener catalytic methods for this transformation and on sourcing the dodecene precursor from renewable biological sources rather than petroleum.
The integration of DDSA with a variety of biorenewable polymers is a key area of ongoing and future research. mdpi.com Polysaccharides such as starch, cellulose (B213188), and various plant gums are abundant, biodegradable, and possess reactive hydroxyl groups suitable for esterification with DDSA. mdpi.commdpi.comresearchgate.net This modification imparts hydrophobicity, creating amphiphilic polymers with applications as emulsifiers, stabilizers, and components for biodegradable packaging. researchgate.netactapol.netacs.org Studies have explored the modification of starch from various sources, including corn and quinoa, as well as cashew gum, gum karaya, and bacterial cellulose. mdpi.comresearchgate.netacs.orgresearchgate.netacs.org
Another promising avenue is the use of DDSA in creating bio-based thermosets and resins. bohrium.com Research has demonstrated the successful synthesis of thermosets by reacting DDSA with epoxidized vegetable oils, such as epoxidized sucrose (B13894) soyate, or furan-derived molecules. bohrium.comunina.it These materials offer a sustainable alternative to conventional petroleum-based polymers in coatings, adhesives, and composites. bohrium.comacs.org The utilization of glycerol, a byproduct of biodiesel production, in copolymers with DDSA is also an area with potential for creating valuable biomedical materials. scispace.com
Table 1: Examples of Biorenewable Feedstocks Modified with 3-(Dodecenyl)dihydro-2,5-furandione
| Feedstock | Type of Biopolymer | Resulting Property/Application | Reference(s) |
| Starch (Corn, Quinoa) | Polysaccharide | Enhanced hydrophobicity, emulsification, film-forming properties. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| Cellulose (Bacterial, Nanocrystals) | Polysaccharide | Improved film properties (barrier, mechanical), dispersibility in organic solvents. mdpi.comresearchgate.netacs.org | mdpi.comresearchgate.netacs.org |
| Gums (Karaya, Arabic, Cashew) | Polysaccharide | Amphiphilic properties for emulsification and stabilization. mdpi.comacs.orgresearchgate.net | mdpi.comacs.orgresearchgate.net |
| Vegetable Oils (Soyate, Linseed) | Triglyceride | Bio-based thermosets for coatings and composites. bohrium.comacs.org | bohrium.comacs.org |
| Hyaluronic Acid | Glycosaminoglycan | Derivatives for cosmetic and biomedical applications (e.g., drug delivery). google.com | google.com |
| Chitin (B13524) | Polysaccharide | Hydrophobic nanofibers for nanocomposites. acs.org | acs.org |
Development of Highly Selective Catalytic Systems for Tailored Transformations
Advancing the applications of DDSA is intrinsically linked to the development of highly selective and efficient catalytic systems. These catalysts are crucial for controlling the synthesis of DDSA itself and for tailoring the properties of DDSA-modified materials through precise chemical transformations.
For the esterification of biopolymers with DDSA, research has often employed base catalysis, such as using sodium hydroxide (B78521), in aqueous slurries. researchgate.net However, future work will likely explore more sophisticated and environmentally benign catalysts to improve reaction efficiency and gain finer control over the degree of substitution (DS). researchgate.net For instance, in the curing of bio-based epoxy-anhydride thermosets derived from DDSA and epoxidized sucrose soyate, quaternary onium salts have been identified as highly efficient catalysts, optimizing properties like glass transition temperature and crosslink density. bohrium.com The development of metal-free catalysts is another important frontier, offering a sustainable approach for producing degradable biopolyesters. researchgate.net
Future research will also focus on catalysts that can selectively direct the reaction of the anhydride ring with specific functional groups, especially in complex biopolymers with multiple reactive sites. This selectivity is key to creating materials with well-defined structures and predictable properties. Furthermore, catalytic systems that enable transformations under milder conditions (e.g., lower temperatures, neutral pH) are highly desirable to preserve the integrity of sensitive biomacromolecules during modification. researchgate.net
Exploration of this compound in Responsive and Smart Materials
The amphiphilic character imparted by DDSA modification is a key feature that can be harnessed to create responsive or "smart" materials that change their properties in response to external stimuli. actapol.netnih.gov This is a rapidly emerging research area with significant potential.
One study demonstrated the synthesis of a magnetic nanocomposite by functionalizing a hyperbranched polyester (B1180765) with DDSA and then dispersing superparamagnetic iron oxide nanoparticles within the polymer matrix. nih.gov This material showed potential for stimulus-responsive applications, such as controlled drug release. nih.gov The hydrophobic dodecenyl chain can induce self-assembly or changes in solubility in response to triggers like pH, temperature, or the presence of specific enzymes, making DDSA a valuable building block for smart drug delivery systems. actapol.netnih.gov
Future research will likely explore the development of DDSA-based polymers that respond to a wider range of stimuli, including light and redox conditions. nih.gov For example, by incorporating DDSA into hydrogel structures, it may be possible to create systems that swell or shrink in response to environmental changes, finding use in sensors, actuators, and tissue engineering scaffolds. The modification of alginate with DDSA has been shown to enhance its emulsifying properties, which could be exploited in creating stable emulsions that release their contents under specific conditions found in the food or pharmaceutical industries. actapol.netresearchgate.net
Integration into Supramolecular Assemblies and Nanomaterials
The ability of DDSA-modified polymers to self-assemble into organized structures is a cornerstone for their use in supramolecular chemistry and nanomaterials. acs.org The introduction of the hydrophobic dodecenyl tail onto a hydrophilic polymer backbone creates an amphiphilic macromolecule that can form micelles, nanoparticles, or other aggregates in aqueous environments. acs.orggoogle.com
A significant area of research is the modification of starch and cellulose at the nanoscale. researchgate.netresearchgate.net Starch nanoparticles and cellulose nanocrystals modified with DDSA have been developed for use as Pickering emulsifiers, which are solid particles that stabilize emulsions. researchgate.net These bio-based nanomaterials offer a renewable alternative to synthetic surfactants and have applications in food, cosmetics, and polymerization processes. researchgate.netresearchgate.net Similarly, DDSA-modified hyaluronic acid and agarose (B213101) have been shown to form nanoparticles or microcapsules, highlighting their potential for encapsulating active compounds like drugs or flavors. google.comresearchgate.net
Future work will focus on gaining more precise control over the size, shape, and stability of these supramolecular assemblies by fine-tuning the degree of substitution and the architecture of the parent polymer. The integration of DDSA-modified chitin nanofibers into polymer matrices like poly(methyl methacrylate) (PMMA) has been shown to improve the dispersion of the nanofibers, leading to nanocomposites with enhanced properties. acs.org The exploration of DDSA in forming ordered liquid crystalline phases and its use as a structural component in metal-organic frameworks or other complex architectures represents a frontier in materials science.
Table 2: Research on DDSA in Nanomaterials and Supramolecular Chemistry
| Nanomaterial/Assembly | Base Polymer | Key Finding/Application | Reference(s) |
| Nanoparticles | Starch | Pickering emulsifiers for miniemulsion polymerization. researchgate.net | researchgate.net |
| Nanocomposites | Chitin Nanofibers / PMMA | Homogenous dispersion of nanofibers leading to enhanced composite properties. acs.org | acs.org |
| Nanocomposites | Hyperbranched Polyester / Fe₃O₄ | Synthesis of magnetic, stimulus-responsive nanocomposites. nih.gov | nih.gov |
| Micelles/Aggregates | Gum Karaya | Formation of aggregates above a critical concentration for use as stabilizing agents. acs.org | acs.org |
| Micro/Nanocapsules | Hyaluronic Acid | Encapsulation for drug delivery systems. google.com | google.com |
| Microcapsules | Agarose | Encapsulation of docosahexaenoic acid (DHA) with high efficiency. researchgate.net | researchgate.net |
Interdisciplinary Research at the Interface of Chemistry and Engineering for Novel Applications
The future of this compound chemistry is inherently interdisciplinary, lying at the crossroads of chemistry, materials science, and various engineering fields. acs.orgpubcompare.ai The unique properties of DDSA make it a versatile tool for developing innovative solutions to challenges in medicine, food technology, and engineering materials.
In biomedical engineering , DDSA is being explored for drug delivery and tissue engineering. scispace.comnih.gov Its ability to form nanoparticles and modify biopolymers like hyaluronic acid opens up possibilities for creating targeted drug carriers. scispace.comgoogle.com The use of DDSA-based polymers in hydrogels and scaffolds is an active area of research for tissue regeneration. acs.org
In food science and engineering , DDSA-modified polysaccharides are gaining significant attention as high-performance, bio-based emulsifiers and stabilizers. researchgate.netresearchgate.net They are used to create stable oil-in-water emulsions for food products and to encapsulate sensitive bioactive compounds. actapol.netresearchgate.netresearchgate.net Furthermore, films made from DDSA-modified bacterial cellulose show improved barrier properties and antimicrobial activity, making them promising for advanced, active food packaging. mdpi.comacs.org
In materials and chemical engineering , DDSA serves as a crucial component in the formulation of bio-based materials. It is used as a hardener for epoxy resins, a reactive diluent, and a building block for sustainable thermosets with applications in coatings and adhesives. bohrium.comacs.orgcymitquimica.com Its use as a reactive surfactant to soften aged bitumen for road recycling also represents a novel application at the interface of chemistry and civil engineering. mdpi.com The synthesis of DDSA-containing resins for toner in printing processes is another example of its industrial relevance. google.com This interdisciplinary approach ensures that the fundamental chemical innovations involving DDSA are translated into practical, high-value applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Dodecenyl)dihydro-2,5-furandione, and what are the key reaction parameters to optimize yield?
- Methodological Answer : Synthesis typically involves the reaction of dodecenylsuccinic acid with a dehydrating agent (e.g., acetic anhydride) under controlled anhydrous conditions. Key parameters include temperature (80–120°C), reaction time (4–8 hours), and stoichiometric ratios to minimize side reactions like hydrolysis. Characterization via FT-IR can confirm anhydride formation by detecting the absence of -OH stretches and presence of carbonyl peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹ .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show resonances for the dodecenyl chain (δ 0.8–1.5 ppm) and furandione protons (δ 4.5–5.5 ppm). ¹³C NMR confirms carbonyl carbons at ~170–175 ppm.
- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>98% for research-grade material).
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (m/z ~266.38 for [M+H]⁺) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to its anhydride structure. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Monitor degradation via periodic FT-IR or HPLC to detect hydrolysis products (e.g., succinic acid derivatives). Stability studies should include accelerated aging tests at 40°C/75% RH for 30 days .
Advanced Research Questions
Q. How does the position of the dodecenyl chain influence the reactivity of this compound in polymer crosslinking reactions?
- Methodological Answer : The E-configuration of the dodecenyl chain (as per IUPAC naming in CAS 26544-38-7) enhances steric accessibility for nucleophilic attack during crosslinking. Kinetic studies using differential scanning calorimetry (DSC) can compare reaction rates with alkenyl vs. alkyl-substituted analogs. Computational modeling (DFT) predicts electrophilic susceptibility at the α,β-unsaturated carbonyl sites .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in polymer crosslinking reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. Molecular dynamics (MD) simulations model interactions with epoxy resins, focusing on activation energy barriers for ring-opening reactions. Validate predictions with experimental DSC and rheometry data .
Q. How can factorial design be applied to optimize the synthesis of this compound derivatives for enhanced thermal stability?
- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours). Response variables include yield and thermal degradation onset (TGA). ANOVA identifies significant interactions, e.g., excessive catalyst may reduce thermal stability by promoting side reactions .
Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual dodecenylsuccinic acid) or assay variability. Standardize testing using OECD Guidelines 423 (acute oral toxicity) and 471 (Ames test). Compare batch-specific impurity profiles via LC-MS and correlate with cytotoxicity (IC₅₀) in HEK-293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
